

Application Notes: SEA0400 for Studying Drug-Induced Cardiotoxicity

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Compound of Interest

Compound Name: SEA0400

Cat. No.: B1680941

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Introduction

Drug-induced cardiotoxicity is a significant concern in drug development, often leading to compound attrition and post-market withdrawals. A common mechanism underlying cardiotoxicity is the disruption of cardiac ion channel function, leading to arrhythmias and impaired contractility. Dysregulation of intracellular calcium ($[Ca^{2+}]_i$) homeostasis is a central node in many cardiotoxic pathways. The sodium-calcium exchanger (NCX), a key regulator of $[Ca^{2+}]_i$, plays a crucial role in both physiological and pathophysiological conditions.^[1]

SEA0400 is a potent and selective inhibitor of the NCX.^{[2][3]} It provides a valuable pharmacological tool to investigate the role of NCX-mediated calcium transport in the context of drug-induced cardiotoxicity. By inhibiting the NCX, researchers can elucidate the extent to which a drug's cardiotoxic effects are dependent on NCX activity, particularly its reverse mode, which can contribute to calcium overload during events like ischemia-reperfusion injury.^{[1][4][5]} This application note provides a detailed overview, quantitative data, and experimental protocols for utilizing **SEA0400** in cardiotoxicity studies.

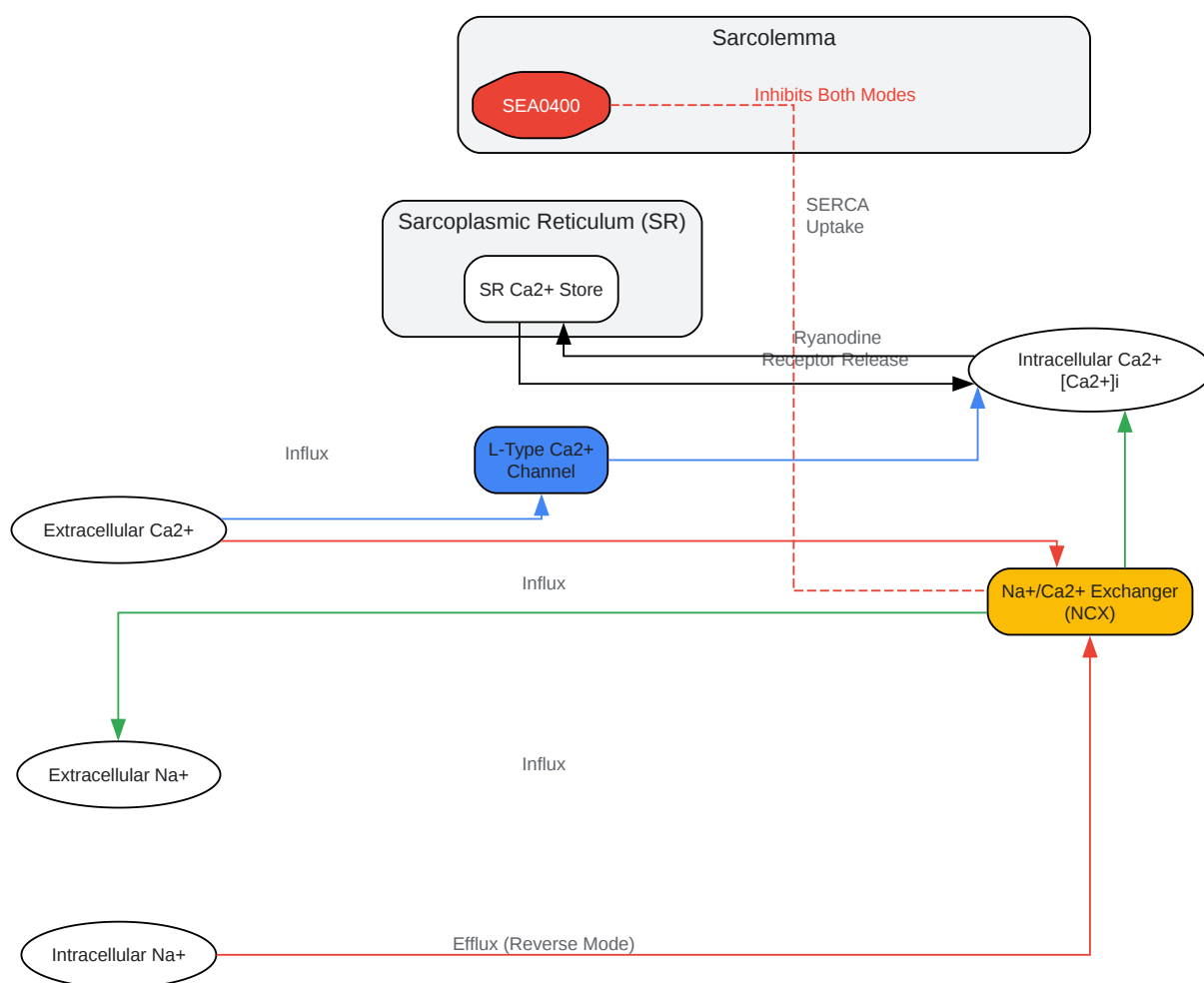
Mechanism of Action

The NCX is a bidirectional transporter, extruding one Ca^{2+} ion in exchange for the entry of three Na^{+} ions (forward mode) or reversing to allow Ca^{2+} entry in exchange for Na^{+} extrusion (reverse mode).^{[6][7]} Under normal physiological conditions, the forward mode is dominant, contributing to Ca^{2+} efflux and myocyte relaxation.^[1] However, under pathological conditions, such as those induced by certain drugs that prolong the action potential, the reverse mode can

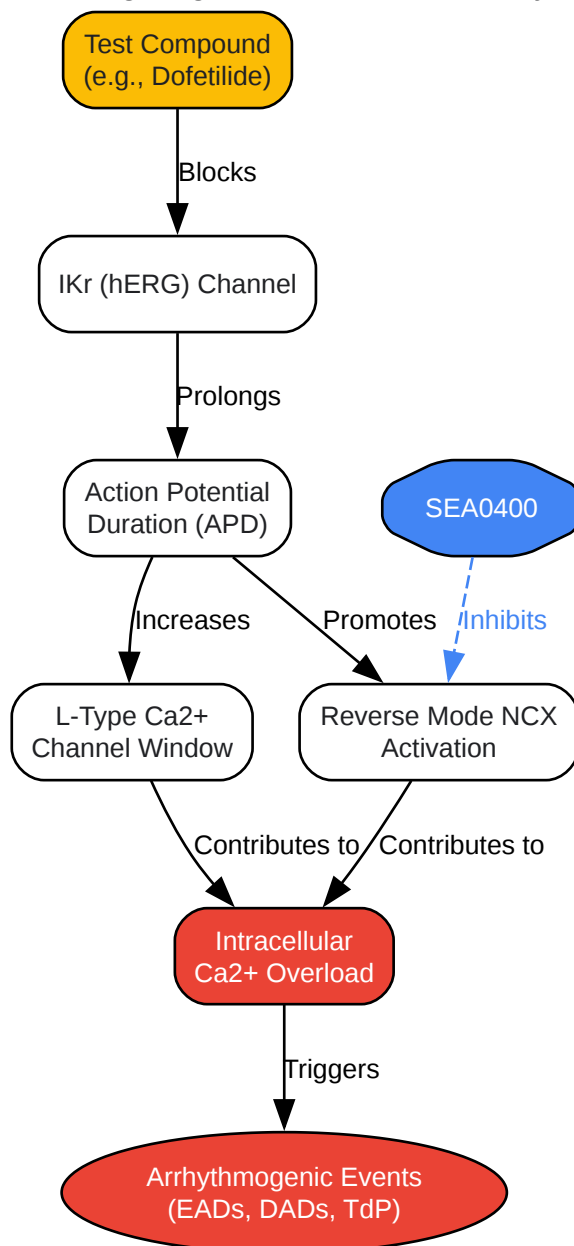
be favored, leading to an increase in $[Ca^{2+}]_i$ and subsequent cardiotoxic events like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[8]

SEA0400 selectively inhibits the NCX, thereby modulating these calcium fluxes. By blocking the exchanger, **SEA0400** can prevent calcium overload in contexts where the reverse mode is pathologically activated.[4] Recent structural studies show that **SEA0400** stabilizes the NCX in an inward-facing, inactivated state, which in turn blocks the conformational changes required for ion transport.[9][10]

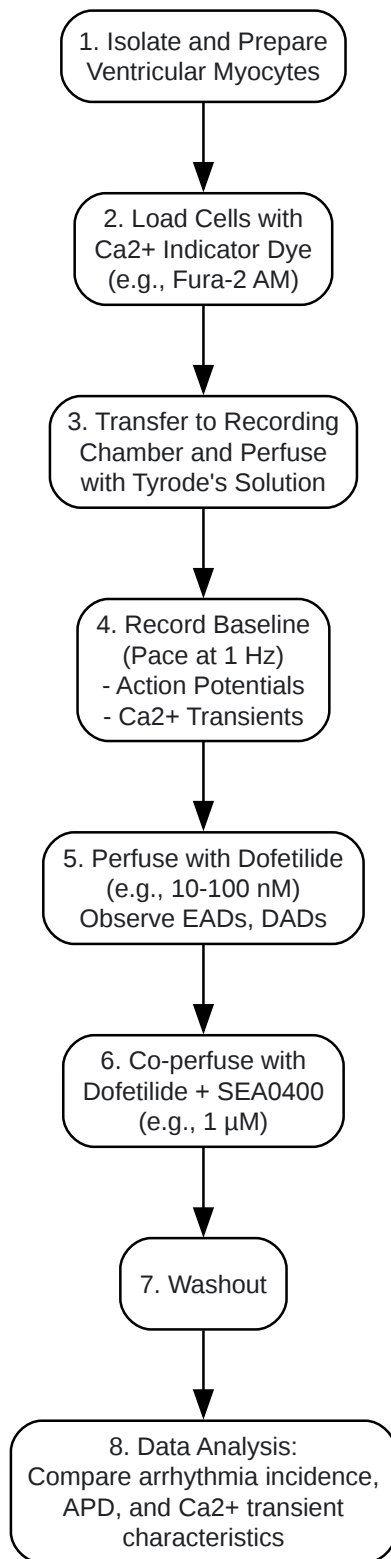
Mechanism of SEA0400 Action on Cardiomyocyte Calcium Handling



Logical Flow: Investigating Dofetilide Cardiotoxicity with SEA0400



Experimental Workflow for In Vitro Cardiotoxicity Assay

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